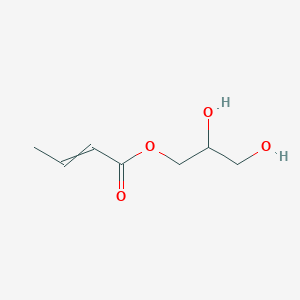![molecular formula C22H17N3 B14214166 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine CAS No. 824935-70-8](/img/structure/B14214166.png)
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is a complex organic compound that belongs to the class of indoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoline ring, with a methyl group at the 6th position and a phenylamine group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method is the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot, forming the desired indoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives
Scientific Research Applications
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
11-Methyl-6H-indolo[2,3-B]quinoline: Similar structure but lacks the phenylamine group at the 11th position.
6-Methyl-6H-indolo[2,3-B]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.
Neocryptolepines: A class of compounds with similar indoloquinoline structures but different substituents.
Uniqueness
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the phenylamine group at the 11th position enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
824935-70-8 |
|---|---|
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-methyl-N-phenylindolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)20-21(23-15-9-3-2-4-10-15)16-11-5-7-13-18(16)24-22(20)25/h2-14H,1H3,(H,23,24) |
InChI Key |
PPEMCIOSQLXPRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


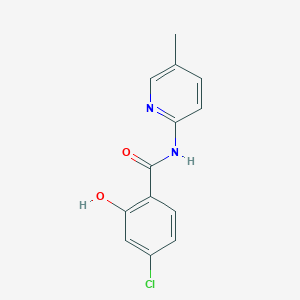
![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
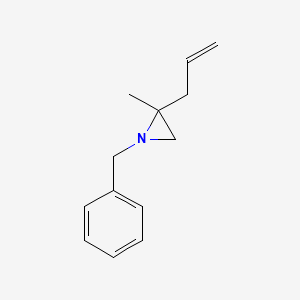
![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)


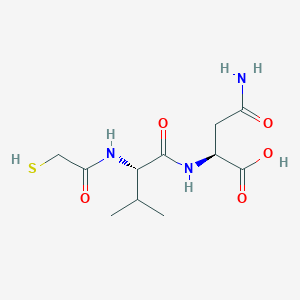
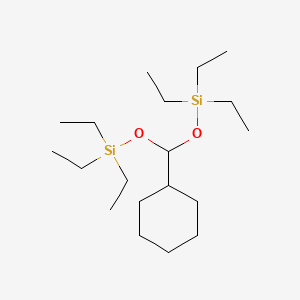
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
